molecular formula C21H32N4O3 B2663929 N'-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049573-70-7

N'-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2663929
CAS No.: 1049573-70-7
M. Wt: 388.512
InChI Key: STBMQPMKQQIPJB-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a piperazine ring

Scientific Research Applications

N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, it’s worth noting that similar compounds have been studied for their affinity to alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders .

Future Directions

The compound and its similar derivatives have shown promising results in in silico docking and molecular dynamics simulations, as well as in vitro studies . They have been identified as potential lead compounds for further investigation as alpha1-adrenergic receptor antagonists . This suggests that there is potential for future research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N'-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-28-19-10-6-5-9-18(19)25-15-13-24(14-16-25)12-11-22-20(26)21(27)23-17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBMQPMKQQIPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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